Manassantin B
Overview
Description
Manassantin B is a naturally occurring compound isolated from the plant Saururus chinensis. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has garnered significant attention due to its potent biological properties, including antiviral, anti-inflammatory, and anti-cancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Manassantin B involves several steps, starting from commercially available starting materials. The key steps include the formation of the lignan backbone through oxidative coupling reactions, followed by various functional group modifications to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is typically achieved through extraction from Saururus chinensis. The plant material is subjected to solvent extraction, followed by purification using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Manassantin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Manassantin B has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.
Biology: Investigated for its role in modulating various biological pathways, including those involved in inflammation and cell proliferation.
Medicine: Explored for its potential therapeutic effects against viral infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics
Mechanism of Action
Manassantin B exerts its effects through multiple mechanisms:
Antiviral Activity: It activates the STING/TBK-1/IRF3 signaling pathway, leading to increased production of mitochondrial reactive oxygen species and inhibition of viral replication.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor kappa B by suppressing the transcriptional activity of the RelA/p65 subunit.
Anti-cancer Activity: It inhibits hypoxia-inducible factor 1 alpha, thereby reducing the expression of genes involved in tumor growth and angiogenesis.
Comparison with Similar Compounds
Manassantin B is structurally and functionally similar to other lignans, such as:
Manassantin A: Shares a similar lignan backbone but differs in the substitution pattern on the aromatic rings.
Saururin: Another lignan from Saururus chinensis with similar biological activities but distinct structural features.
Arctigenin: A lignan with comparable anti-inflammatory and anti-cancer properties but a different molecular structure.
This compound stands out due to its potent inhibition of nuclear factor kappa B activation and its unique ability to activate the STING/TBK-1/IRF3 pathway, making it a promising candidate for therapeutic development .
Biological Activity
Introduction
Manassantin B (MB), a compound derived from Saururus chinensis, has garnered attention for its diverse biological activities, including antiviral, anti-inflammatory, and potential anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and implications for future research.
Mechanism Against Epstein-Barr Virus (EBV)
This compound has been shown to inhibit the lytic replication of Epstein-Barr Virus (EBV) by targeting the mTORC2 signaling pathway. In a study using P3HR-1 cells (an EBV-latently infected Burkitt lymphoma cell line), MB was found to suppress the expression of EBV immediate-early genes BZLF1 and BRLF1, which are crucial for viral reactivation. The half-maximal inhibitory concentration (IC50) for intracellular DNA replication was determined to be 1.72 μM, while the half-maximal effective concentration (EC50) was 0.5 μM .
Activity Against Coxsackievirus B3
In addition to EBV, this compound exhibits antiviral effects against Coxsackievirus B3 (CVB3). It activates the STING/TBK-1/IRF3 antiviral pathway, leading to increased production of mitochondrial reactive oxygen species (mROS). In vitro studies demonstrated that MB inhibited CVB3 replication and reduced inflammatory cytokine levels in infected mice. The compound also significantly improved symptoms associated with CVB3 infection when administered at doses of 2.5 mg/kg .
Summary Table: Antiviral Effects of this compound
Effects on Melanocyte Function
This compound has been studied for its impact on melanosome transport in melanocytes, which is critical in regulating skin pigmentation. It disrupts the interaction between melanophilin and myosin Va, inhibiting melanosome transport without directly affecting tyrosinase activity. This suggests that MB could serve as a potential treatment for hyperpigmentation disorders .
Anti-Obesity Effects
Recent research indicates that this compound may have therapeutic implications in obesity management. In diet-induced obese mice, MB demonstrated preventive and therapeutic effects by inhibiting adipogenesis and reducing adipocyte size. These findings highlight its potential as an anti-obesity agent .
Summary Table: Effects on Adipogenesis
Anti-Aging Properties
This compound has also shown promise in combating skin aging induced by heat shock. In human dermal fibroblasts, it inhibited the expression of matrix metalloproteinase-1 (MMP-1) and TRPV1, both associated with skin aging processes. This suggests that MB could be beneficial in developing anti-aging skincare products .
Summary Table: Anti-Aging Effects
Properties
CAS No. |
88497-88-5 |
---|---|
Molecular Formula |
C41H48O11 |
Molecular Weight |
716.8 g/mol |
IUPAC Name |
(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol |
InChI |
InChI=1S/C41H48O11/c1-22-23(2)41(29-12-16-33(36(20-29)47-8)51-25(4)39(43)27-10-14-31-37(18-27)49-21-48-31)52-40(22)28-11-15-32(35(19-28)46-7)50-24(3)38(42)26-9-13-30(44-5)34(17-26)45-6/h9-20,22-25,38-43H,21H2,1-8H3/t22-,23-,24-,25-,38+,39+,40+,41+/m1/s1 |
InChI Key |
GSWZMFDCPMPHDL-FZBBBUCASA-N |
SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC(=C(C=C2)O[C@H](C)[C@@H](C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)O[C@H](C)[C@@H](C6=CC(=C(C=C6)OC)OC)O)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC(C)C(C3=CC4=C(C=C3)OCO4)O)OC)C5=CC(=C(C=C5)OC(C)C(C6=CC(=C(C=C6)OC)OC)O)OC)C |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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